molecular formula C10H8ClN3 B1347174 6-Chloro-2-phenyl-4-pyrimidinamine CAS No. 90799-81-8

6-Chloro-2-phenyl-4-pyrimidinamine

Cat. No. B1347174
CAS RN: 90799-81-8
M. Wt: 205.64 g/mol
InChI Key: WPEJJLBDMKBGII-UHFFFAOYSA-N
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Description

6-Chloro-2-phenyl-4-pyrimidinamine, also known as 6-chloro-2-phenylpyrimidine-4-amine, is a heterocyclic aromatic compound with a variety of applications in research and industry. It is a colorless, crystalline solid with a molecular weight of 180.58 g/mol and a melting point of 152-154°C. 6-Chloro-2-phenyl-4-pyrimidinamine is a versatile compound that has been used as an intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, herbicides, and dyes. It is also used as a catalyst in organic reactions, as a corrosion inhibitor, and as an insecticide.

Scientific Research Applications

Synthesis and Chemical Characterization

6-Chloro-2-phenyl-4-pyrimidinamine serves as a key intermediate in the synthesis of various chemical compounds, demonstrating its importance in chemical research. It is involved in the synthesis of enzyme inhibitors, showcasing different synthetic procedures that depend on the substituent of the phenyl ring. These methods include traditional heating and microwave assistance, highlighting its versatility in chemical synthesis (Németh et al., 2010).

Antimicrobial and Antifungal Activities

Research has explored the synthesis of pyrimidine–quinoline clubbed molecules starting from chalcones and guanidine nitrate, leading to 4-(substituted phenyl)-6-(substituted phenyl)-2-pyrimidinamines. These compounds have been evaluated for their antibacterial and antifungal activities, indicating the potential of 6-Chloro-2-phenyl-4-pyrimidinamine derivatives in developing new antimicrobial agents (Patel & Mehta, 2010).

Insecticidal and Acaricidal Properties

Novel pyrimidinamine derivatives containing phenyloxazole moiety were synthesized and evaluated for their insecticidal and acaricidal activities. Some of these compounds displayed remarkable efficacy against agricultural pests, suggesting the application of 6-Chloro-2-phenyl-4-pyrimidinamine derivatives in pest control (Zhang et al., 2019).

Molecular and Structural Analysis

The structure and properties of compounds derived from 6-Chloro-2-phenyl-4-pyrimidinamine have been extensively analyzed using various spectroscopic and computational techniques. For instance, an antimalarial drug derivative was investigated, revealing insights into its docking in the enzyme's active site and the importance of intermolecular hydrogen bonding, which is crucial for its biological activity (Sherlin et al., 2018).

Nonlinear Optical (NLO) Properties

Derivatives of 6-Chloro-2-phenyl-4-pyrimidinamine have been studied for their potential applications in nonlinear optics (NLO), demonstrating significant NLO properties. This research points towards their utility in the development of new materials for optoelectronic applications, highlighting the compound's role in the advancement of materials science (Hussain et al., 2020).

properties

IUPAC Name

6-chloro-2-phenylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEJJLBDMKBGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40312199
Record name 6-chloro-2-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-2-phenylpyrimidin-4-amine

CAS RN

90799-81-8
Record name 6-CHLORO-2-PHENYL-4-PYRIMIDINAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-chloro-2-phenylpyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40312199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An ice-cold suspension of pyrimidine 3 (44.34 g; 0.197 mol) in DMSO (366 mL) was saturated with ammonia, during which time a solution formed. After 24 h at rt, water (710 mL) was added dropwise. The suspension was cooled in an ice bath for 1 h then collected by filtration and washed with water (500 mL), yielding a light tan powder after drying in vacuo (37.84 g; 93%). LC (method B) tR=16.0 min; 1H NMR (200 MHz, CDCl3) δ 8.33 (m, 2H), 8.44 (m, 3H), 6.32 (s, 1H), 5.12 (brs, 2H); 13C NMR (50.3 MHz, CDCl3) δ 165.1, 164.0, 160.5, 136.7, 131.0, 128.4, 128.4, 101.4; ESIMS 205.9/207.8 (100/34) [MH+].
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366 mL
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